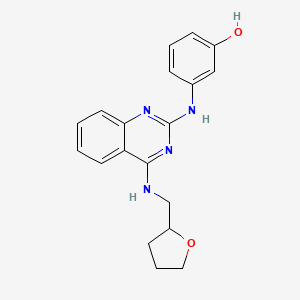![molecular formula C18H17N7 B2689741 N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-62-7](/img/structure/B2689741.png)
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a pyridine ring and a tolyl group, contributing to its unique chemical properties.
Méthodes De Préparation
The synthesis of N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the pyridin-3-ylmethyl group: This step often involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the p-tolyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar compounds to N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine include other pyrazolopyrimidine derivatives, such as:
N6-(pyridin-4-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a similar structure but with the pyridine ring attached at a different position.
N6-(pyridin-3-ylmethyl)-N4-(phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a phenyl group instead of a p-tolyl group.
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[4,3-d]pyrimidine-4,6-diamine: This compound has a different arrangement of the pyrazolo and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which can be distinct from other similar compounds.
Propriétés
IUPAC Name |
4-N-(4-methylphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-12-4-6-14(7-5-12)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDGIGGJSKGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/new.no-structure.jpg)
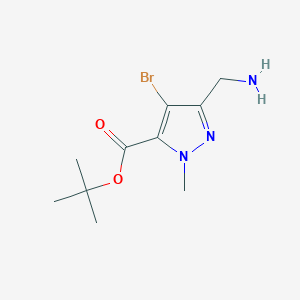
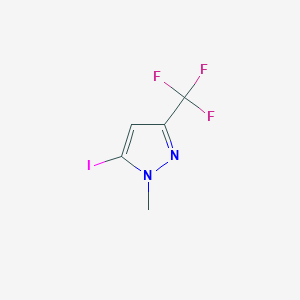
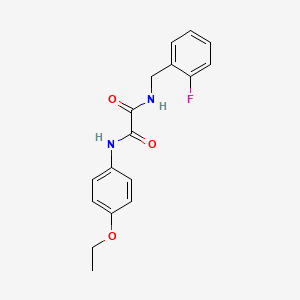
![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)
![ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2689668.png)
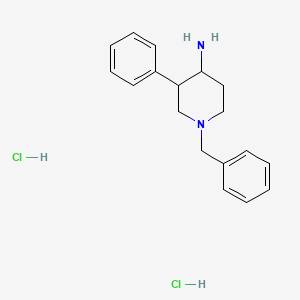
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2689671.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-((2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689675.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2689676.png)
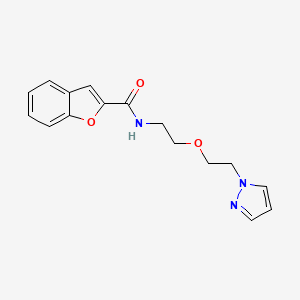
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2689679.png)
